molecular formula C26H43LiO9 B586934 Mupirocin lithium CAS No. 73346-79-9

Mupirocin lithium

カタログ番号: B586934
CAS番号: 73346-79-9
分子量: 506.561
InChIキー: XFIKMPRBSORKQP-JATHGWPISA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable tool in combating antibiotic-resistant infections .

作用機序

Target of Action

Mupirocin lithium primarily targets the bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

This compound exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby blocking the synthesis of bacterial proteins and RNA .

Biochemical Pathways

The inhibition of isoleucyl-tRNA synthetase by this compound disrupts the normal biochemical pathways of protein synthesis in bacteria. This disruption prevents the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a decrease in its cellular levels inside the cells and ultimately causing bacterial death .

Pharmacokinetics

It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes

Result of Action

The result of this compound’s action is the inhibition of bacterial protein and RNA synthesis , which usually results in bacterial death . It displays a broad-spectrum activity against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of resistance to mupirocin has been observed, particularly in the context of its wide use without prescription .

準備方法

Synthetic Routes and Reaction Conditions: Mupirocin lithium is synthesized through a series of chemical reactions starting from pseudomonic acid A, which is produced by the fermentation of Pseudomonas fluorescens. The synthesis involves esterification and subsequent lithium salt formation. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas fluorescens in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate pseudomonic acid A. This is followed by chemical modification to produce this compound. The entire process is optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions: Mupirocin lithium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of mupirocin with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .

科学的研究の応用

Mupirocin lithium has a wide range of scientific research applications:

類似化合物との比較

Uniqueness: Mupirocin lithium is unique due to its high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit bacterial protein synthesis without cross-resistance to other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant infections .

生物活性

Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, including methicillin-resistant strains (MRSA). The compound is widely used in clinical settings for treating skin infections and has garnered attention due to its unique mechanism of action and potential applications in antibiotic resistance research.

Target Enzyme : this compound specifically inhibits bacterial isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding to IRS, mupirocin prevents the incorporation of isoleucine into proteins, leading to the cessation of bacterial growth and ultimately cell death .

Biochemical Pathways : The inhibition of IRS disrupts the normal biochemical pathways involved in protein synthesis, which is vital for bacterial cell function. This disruption impacts cellular metabolism, gene expression, and signaling pathways within the bacterial cells.

Pharmacokinetics

This compound exhibits different pharmacokinetic properties based on its concentration:

  • Bacteriostatic Activity : At lower concentrations, it inhibits bacterial growth without killing the bacteria.
  • Bactericidal Activity : At higher concentrations, it actively kills bacteria .

The compound is primarily used topically, allowing for localized treatment with minimal systemic absorption.

Efficacy Against Bacterial Infections

Clinical studies have demonstrated mupirocin's high therapeutic response rates:

  • A study on impetigo treatment reported a therapeutic response rate of 94% to 98% after one week post-therapy .
  • In cases of primary and secondary skin infections, over 90% of patients exhibited elimination of the bacterial pathogen or clinical improvement following mupirocin treatment .

Resistance Mechanisms

Despite its effectiveness, mupirocin resistance has been observed, particularly in MRSA strains. Resistance mechanisms include:

  • Genetic Mutations : Alterations in the IRS gene can lead to modified enzyme forms that are less susceptible to mupirocin.
  • Plasmid Acquisition : Some bacteria may acquire plasmids that encode new forms of IRS, conferring resistance .

A study reported resistance rates as high as 81% , emphasizing the need for ongoing surveillance and research into alternative treatments or combination therapies .

Study on Mupirocin Resistance in Mycoplasma

A study focused on mupirocin resistance in Mycoplasma species highlighted the compound's role in understanding resistance mechanisms. The research utilized this compound to assess its effectiveness against various strains and provided insights into potential genetic factors contributing to resistance .

Nano-Mupirocin Formulation

Recent advancements have led to the development of a PEGylated nano-liposomal formulation of mupirocin, termed "Nano-mupirocin". This formulation showed promising results in targeting tumor-associated bacteria while maintaining efficacy against standard pathogens. Pharmacokinetic analysis indicated that most of the drug remained liposome-associated in plasma, suggesting enhanced delivery and reduced side effects compared to free this compound .

Summary of this compound Characteristics

CharacteristicDetails
Molecular Formula C₁₃H₁₈O₆Li
Molecular Weight 506.56 g/mol
CAS Number 73346-79-9
Mechanism of Action Inhibition of isoleucyl-tRNA synthetase
Primary Use Treatment of skin infections
Resistance Rate Up to 81% in certain strains

Clinical Efficacy Data

Study FocusResponse Rate (%)Population Size
Impetigo Treatment94 - 98N/A
Primary/Secondary Infections>90N/A

特性

IUPAC Name

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIKMPRBSORKQP-JATHGWPISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43LiO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746663
Record name Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73346-79-9
Record name Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?

A: this compound is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, this compound is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.

Q2: How does this compound contribute to the isolation of specific Bifidobacteria strains?

A: The research papers highlight the use of this compound in modified media for isolating specific Bifidobacteria strains. For instance, one study used a this compound-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.

Q3: Are there alternative selective agents to this compound in Bifidobacteria research?

A: Yes, researchers have explored other selective agents besides this compound. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。